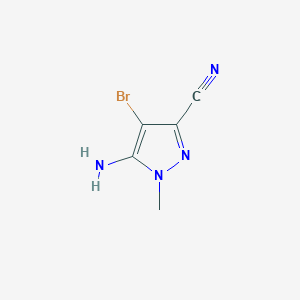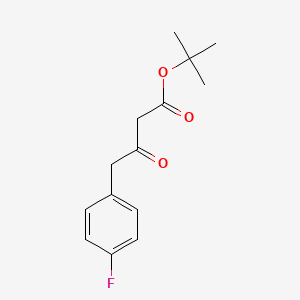
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride typically involves the reaction of 2-aminothiazole with acetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-Aminothiazole
Reagent: Acetyl chloride
Base: Triethylamine or pyridine
Solvent: Dichloromethane or chloroform
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, in the presence of a base such as triethylamine, under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation.
Thiazolidine Derivatives: Formed by reduction.
Applications De Recherche Scientifique
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer activities
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: Utilized in the preparation of complex heterocyclic compounds for research purposes.
Industrial Applications: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors, influencing cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
- 2-(2-Aminothiazol-4-yl)acetate
- 2-(2-Aminothiazol-4-yl)acetic acid ethyl ester
Uniqueness
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Propriétés
Formule moléculaire |
C5H6Cl2N2OS |
|---|---|
Poids moléculaire |
213.08 g/mol |
Nom IUPAC |
2-(2-amino-1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C5H5ClN2OS.ClH/c6-4(9)1-3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H |
Clé InChI |
QOYSDZKXYFHSEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N)CC(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)


![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)


![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)



